1-Bromo-2-fluoroindolizine

Indolizine synthesis C-H functionalization Regioselective halogenation

1-Bromo-2-fluoroindolizine (CAS 1246845-54-4, C₈H₅BrFN, MW 214.03) belongs to the indolizine class of 10π-electron aromatic heterocycles, bearing a bromine atom at C-1 and a fluorine atom at C-2 of the bicyclic core. Indolizines are regioisomers of indole with a bridgehead nitrogen and are recognized for their broad pharmacological profiles—including anticancer, antibacterial, and anti-inflammatory activities—as well as their utility as fluorescent scaffolds.

Molecular Formula C8H5BrFN
Molecular Weight 214.03 g/mol
Cat. No. B8747778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoroindolizine
Molecular FormulaC8H5BrFN
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN2C=C1)F)Br
InChIInChI=1S/C8H5BrFN/c9-8-6(10)5-11-4-2-1-3-7(8)11/h1-5H
InChIKeyHLEQDEVTZJPLLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoroindolizine (CAS 1246845-54-4): A Dual-Halogenated Indolizine Building Block for Sequential Cross-Coupling in Medicinal Chemistry and Materials Discovery


1-Bromo-2-fluoroindolizine (CAS 1246845-54-4, C₈H₅BrFN, MW 214.03) belongs to the indolizine class of 10π-electron aromatic heterocycles, bearing a bromine atom at C-1 and a fluorine atom at C-2 of the bicyclic core . Indolizines are regioisomers of indole with a bridgehead nitrogen and are recognized for their broad pharmacological profiles—including anticancer, antibacterial, and anti-inflammatory activities—as well as their utility as fluorescent scaffolds . The dual-halogen substitution pattern renders 1-bromo-2-fluoroindolizine uniquely suited for iterative, chemoselective functionalization: the C–Br bond is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the adjacent C–F bond modulates electron density, influences regioselectivity, and remains inert under typical Pd-catalyzed conditions, enabling orthogonal diversification toward libraries of 1-aryl/alkenyl/amino-2-fluoroindolizines .

Why 1-Bromo-2-fluoroindolizine Cannot Be Replaced by Generic Indolizine, 1-Haloindolizine, or 2-Fluoroindolizine Alone


Indolizine halogenation position dictates both synthetic utility and electronic properties: C-1 brominated indolizines are synthesized via a Cu(II)-catalyzed oxidative cascade distinct from the Cu(II) halide-mediated C-3 halogenation route, and the two positional isomers (1-bromo vs. 3-bromo) exhibit different steric and electronic profiles that govern cross-coupling partner scope and reaction rates . Furthermore, the C-2 fluorine substituent is not inert decoration—it withdraws electron density from the π-system, altering the indolizine core's HOMO-LUMO gap, modulating photophysical properties, and influencing metabolic stability in biologically active derivatives . A substitution strategy that sources 1-bromoindolizine (no fluorine) or 2-fluoroindolizine (no bromine) sacrifices the orthogonal reactivity handle pair and forecloses the possibility of sequential, site-selective derivatization without additional protecting group chemistry. Similarly, replacing 1-bromo-2-fluoroindolizine with 1-chloro-2-fluoroindolizine would reduce cross-coupling reactivity owing to the higher C–Cl bond strength (bond dissociation energy ~397 kJ/mol vs. ~280 kJ/mol for C–Br), necessitating harsher conditions and narrowing catalyst compatibility . The quantitative evidence below substantiates these differentiation claims.

Quantitative Evidence: 1-Bromo-2-fluoroindolizine Differentiation vs. Closest Analogues


Regioselective C-1 Bromination Yield vs. C-3 Halogenation: Impact on Accessible Position for Downstream Derivatization

The Cu(II)-catalyzed oxidative annulation protocol of Wang et al. (2014) provides direct access to 1-bromoindolizines—the synthetic class to which 1-bromo-2-fluoroindolizine belongs—in reported isolated yields of 62–85% across 20 examples . In contrast, the Cu(II) halide-mediated C-3 direct halogenation method of Xia et al. (2009) yields 3-bromoindolizines in 60–95% range but installs bromine at the electronically distinct, conjugation-extended C-3 position . The C-1 position is sterically less encumbered and electronically more activated for oxidative addition with Pd(0) catalysts, a critical advantage for subsequent Suzuki-Miyaura coupling where 1-bromoindolizines have been explicitly demonstrated as competent substrates . No analogous C-3 bromoindolizine cross-coupling demonstration is available in the same study. The 1-bromo-2-fluoro derivative combines this synthetically privileged C-1 bromination with the electronic tuning provided by C-2 fluorine—a dual feature absent from either parent 1-bromoindolizine or 2-fluoroindolizine alone.

Indolizine synthesis C-H functionalization Regioselective halogenation Cross-coupling precursor

C–Br vs. C–Cl Bond Dissociation Energy: Enabling Milder Catalytic Conditions in Sequential Derivatization

The C–Br bond in 1-bromo-2-fluoroindolizine exhibits a bond dissociation energy (BDE) of approximately 280 ± 8 kJ/mol for aryl-Br bonds, significantly lower than the aryl-Cl BDE of approximately 397 ± 8 kJ/mol . This 117 kJ/mol difference translates to substantive practical advantages: oxidative addition of C–Br to Pd(0) proceeds under milder temperatures (often 25–80 °C) relative to C–Cl (typically 80–140 °C), and the C–Br bond accommodates a wider catalyst scope including Pd(PPh₃)₄, Pd(dppf)Cl₂, and SPhos-based systems without requiring specialized electron-rich ligands . The C–F bond at C-2 (BDE ~527 kJ/mol for aryl-F) remains entirely inert under all standard cross-coupling conditions, ensuring that C–Br functionalization proceeds orthogonally . A potential user considering 1-chloro-2-fluoroindolizine as a cheaper alternative would incur higher reaction temperatures, longer times, and narrower substrate tolerance, while gaining no compensating advantage beyond marginal procurement cost savings.

Bond dissociation energy Cross-coupling Halogen leaving group Catalytic condition optimization

Commercial Purity Benchmark: Certified 98% Purity vs. Industry Standard for Halogenated Indolizines

Commercially sourced 1-bromo-2-fluoroindolizine (Leyan, Catalog No. 1562515) is supplied with a certified purity of 98% as determined by HPLC . This meets or exceeds the typical purity specification of 95–97% commonly advertised for structurally related halogenated indolizine building blocks by major research chemical suppliers. Higher purity at the procurement stage reduces the burden of in-house purification (column chromatography or recrystallization), minimizes side-reaction interference in subsequent Pd-catalyzed steps where halide impurities or dehalogenation byproducts can poison catalysts, and improves lot-to-lot reproducibility in medicinal chemistry campaigns. For researchers engaging in parallel library synthesis or late-stage functionalization, starting material purity below 95% can result in significant accumulation of carry-through impurities after multi-step sequences.

Compound procurement Purity specification HPLC assay Quality control

C-2 Fluorine Electronic Modulation: HOMO-LUMO Gap Tuning Relative to Non-Fluorinated 1-Bromoindolizine

The electron-withdrawing fluorine substituent at C-2 of 1-bromo-2-fluoroindolizine lowers the HOMO energy of the indolizine π-system relative to the non-fluorinated parent 1-bromoindolizine. Yang & Zhang (2021) report that 2-fluoroindolizines synthesized via oxidative [3+2] annulation exhibit a characteristic bathochromic shift in UV-vis absorption (λ_max ~350–380 nm) versus unsubstituted indolizines (λ_max ~320–340 nm), attributed to fluorine-mediated stabilization of the LUMO . This electronic effect is well-established across heterocyclic series: fluorine substitution has been shown to decrease indole-like HOMO energies by 0.2–0.4 eV and increase oxidative stability, a trend expected to hold for the indolizine scaffold given its isoelectronic relationship to indole . For medicinal chemistry applications, the increased electron deficiency reduces susceptibility to CYP450-mediated oxidative metabolism at the indolizine core, while the spectral shift is relevant for fluorophore design in materials and imaging contexts.

Fluorine substitution effect Electronic structure Indolizine photophysics π-System modulation

Patent-Supported Cardiovascular Pharmacophore: Indolizine Core with Halogen at C-1 as Privileged Scaffold

US Patent 4,520,026 (Sanofi) explicitly claims indolizine derivatives bearing halogen substituents—including bromine—at positions corresponding to C-1 of the indolizine core as cardiovascular agents with demonstrated efficacy in angina pectoris and cardiac arrhythmia models . The patent teaches that the 1-bromoindolizine sub-class, when further elaborated with the appropriate C-3 acyl pharmacophore, yields compounds with significant oral activity. 1-Bromo-2-fluoroindolizine maps directly onto this privileged scaffold, with the C-2 fluorine serving as an additional metabolic stability and electronic tuning element anticipated to improve pharmacokinetic profile—a strategy consistent with contemporary fluorine-based medicinal chemistry optimization . The existence of this patent precedent de-risks the indolizine core itself, providing a validated starting point for lead generation in cardiovascular programs, a property not shared by structurally divergent heterocycles such as indole or pyrrolopyridine analogues that lack the bridgehead nitrogen geometry.

Cardiovascular agent Indolizine pharmacophore Patent precedent Drug discovery scaffold

Orthogonal Dual-Halogen Reactivity: C-1 Bromine for Cross-Coupling / C-2 Fluorine for Electronics and Sequential Derivatization

The defining synthetic advantage of 1-bromo-2-fluoroindolizine over single-halogen or same-halogen di-substituted analogues is the orthogonal reactivity of the C–Br and C–F bonds. The C-1 bromine undergoes facile oxidative addition to Pd(0) and participates in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other canonical cross-couplings under standard conditions (Pd(PPh₃)₄, K₂CO₃, 80 °C, DME/H₂O) as documented for 1-bromoindolizine substrates . The C-2 fluorine remains completely intact under these conditions (C–F BDE ~527 kJ/mol vs. C–Br ~280 kJ/mol), enabling a first-round C-1 diversification to install aryl, heteroaryl, alkenyl, or amino groups . Subsequently, the C-2 fluorine can be engaged in specialized C–F activation chemistry (e.g., Ni-catalyzed Kumada coupling, photoredox defluorinative coupling) or serve as a metabolic blocking group in biological systems . A compound bearing only bromine at both positions (e.g., 1,2-dibromoindolizine) would suffer from chemoselectivity erosion in cross-coupling, while a non-fluorinated 1-bromoindolizine misses the C-2 functionality entirely. This orthogonal reactivity profile makes 1-bromo-2-fluoroindolizine specifically suited for the generation of diversely substituted indolizine libraries via iterative coupling sequences.

Orthogonal reactivity Sequential functionalization Chemoselectivity Molecular library design

Where 1-Bromo-2-fluoroindolizine Adds Maximal Scientific and Procurement Value


Iterative Library Synthesis: C-1 Suzuki Diversification Followed by C-2 Late-Stage Functionalization

Medicinal chemistry teams constructing indolizine-focused libraries for lead optimization can utilize 1-bromo-2-fluoroindolizine as a single dual-handle core. The first diversification step exploits the C-1 bromine in a Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C) to generate diverse 1-aryl-2-fluoroindolizines . The C-2 fluorine persists through this transformation, enabling subsequent C–F activation (e.g., Ni-catalyzed Kumada coupling with Grignard reagents or photoredox-mediated defluorinative alkylation ) to install a second diversity element. This sequential, orthogonal functionalization is not achievable with single-halogen or symmetric dihalogen indolizine analogues, making 1-bromo-2-fluoroindolizine the core of choice for high-throughput library production.

Cardiovascular Lead Generation: Elaboration of a Patent-Validated Pharmacophore

Research groups pursuing novel antiarrhythmic or anti-anginal agents can leverage the established cardiovascular pharmacophore framework of US Patent 4,520,026 . 1-Bromo-2-fluoroindolizine serves as the immediate precursor for installing the requisite C-3 acyl/aroyl pharmacophore (via C-1 coupling followed by C-3 functionalization) while retaining the metabolically stabilizing C-2 fluorine atom—an enhancement over the non-fluorinated 1-bromoindolizine congeners originally described in the patent literature. The fluorine substitution is expected to improve oral bioavailability by retarding CYP450-mediated oxidation at the electron-rich indolizine core .

Fluorescent Probe Development: 2-Fluoroindolizine Core with C-1 Donor/Acceptor Tuning

Indolizine-based fluorophores benefit from the electron-withdrawing C-2 fluorine atom, which red-shifts absorption and emission spectra by 20–50 nm relative to the non-fluorinated core as demonstrated by Yang & Zhang (2021) . Procurement of 1-bromo-2-fluoroindolizine provides the pre-installed fluorine for spectral tuning, while the C-1 bromine serves as the attachment point for donor, acceptor, or π-conjugated extension groups via cross-coupling. This enables systematic photophysical optimization without separate fluorination of the indolizine scaffold, reducing synthetic steps in dye discovery.

C–H Functionalization Methodology Development: 1-Bromoindolizine as a Benchmark Substrate

For synthetic methodology groups developing new Pd-, Cu-, or Ni-catalyzed C–H activation protocols, 1-bromo-2-fluoroindolizine offers a well-characterized, commercially available benchmark substrate. The documented C-1 coupling behavior in the Wang et al. (2014) protocol provides baseline reactivity data (62–85% yield benchmark), while the C-2 fluorine serves as an inert NMR probe (¹⁹F NMR δ −100 to −130 ppm region) for real-time reaction monitoring without isotopic labeling. The combination of reliable commercial purity (98%, Leyan ) and literature-precedented reactivity renders this compound an ideal standard for catalytic system evaluation and cross-laboratory reproducibility studies.

Quote Request

Request a Quote for 1-Bromo-2-fluoroindolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.